molecular formula C6H3Cl2F2N B1400611 2,6-Dichloro-4-(difluoromethyl)pyridine CAS No. 1201675-01-5

2,6-Dichloro-4-(difluoromethyl)pyridine

Cat. No. B1400611
CAS RN: 1201675-01-5
M. Wt: 197.99 g/mol
InChI Key: DSNKYXKLEBONAK-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-(difluoromethyl)pyridine is a chemical compound with the molecular formula C6H3Cl2F2N . It has a molecular weight of 198 . The IUPAC name for this compound is 2,6-dichloro-4-(difluoromethyl)pyridine .


Synthesis Analysis

The synthesis of 2,6-Dichloro-4-(difluoromethyl)pyridine involves the reaction of 2-chloropyridine or 2-chloropyridine hydrochloride with chlorine under photoinitiation actions at 160-190 ℃ to generate the 2,6-dichloropyridine .


Molecular Structure Analysis

The InChI code for 2,6-Dichloro-4-(difluoromethyl)pyridine is 1S/C6H3Cl2F2N/c7-4-1-3(6(9)10)2-5(8)11-4/h1-2,6H . The InChI key is DSNKYXKLEBONAK-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2,6-Dichloro-4-(difluoromethyl)pyridine is a liquid at room temperature . It has a refractive index of 1.473 . The boiling point is 56-57 °C at 10 mmHg . The density of this compound is 1.505 g/mL at 25 °C .

Scientific Research Applications

Synthesis and Coordination Chemistry

2,6-Dichloro-4-(difluoromethyl)pyridine has been utilized in the synthesis of various ligands. Derivatives like 2,6-di(pyrazol-1-yl)pyridine have been employed for about 15 years, offering both advantages and disadvantages compared to terpyridines. These derivatives have been used to synthesize luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical spin-state transitions (Halcrow, 2005).

Advances in Chemistry of Pyridine Derivatives

There have been significant developments in the chemistry of pyridine derivatives, particularly in creating multi-functional spin-crossover switches and emissive f-element podand centers for biomedical sensors. These derivatives are also used in the self-assembly of functional soft materials and surface structures, as well as in catalysis (Halcrow, 2014).

Parallel Synthesis in Drug Discovery

A parallel synthesis approach to 4-amino-2,6-dialkylamino-pyridines, starting from 2,6-difluoro-3,5-dichloro-pyridine, has been described. This method is mild, adaptable to combinatorial purposes, and applicable to various amines, showcasing its utility in drug discovery processes (Menichincheri et al., 2003).

Synthesis of Pyridine Derivatives for Pesticides

The synthesis of 2,3-Dichloro-5-trifluoromethyl pyridine, a close derivative, has been widely used in synthesizing pesticides. Various processes for synthesizing this derivative have been reviewed, valuing each for its effectiveness (Lu Xin-xin, 2006).

Molecular Structure and Hydrogen Bonding Studies

Studies have been conducted on the molecular structures and hydrogen bonding in complexes of pyridine betaine with 2,6-dichloro-4-nitrophenol. This research provides insights into the hydrogen bonding behaviors and molecular interactions, which are crucial in various chemical and biological processes (Szafran et al., 1997).

Magnetic Refrigerants and Cluster Chemistry

The use of pyridine derivatives in the synthesis of molecular nanoscale magnetic refrigerants has been explored. A ferrimagnetic {Cu(II)15Gd(III)7} cagelike cluster was developed using pyridine-2,6-dimethanol, showcasing potential applications in low-temperature magnetic refrigeration (Dermitzaki et al., 2013).

Fluoride Ion Detection

2,6-Bis(2-benzimidazolyl)pyridine, a tridentate ligand derived from pyridine, has been used as a chemosensor for the detection of fluoride ions. Its binding with anionic guest species demonstrates its potential as a chemical shift and optical modification-based sensor (Chetia & Iyer, 2008).

Safety and Hazards

2,6-Dichloro-4-(difluoromethyl)pyridine is considered hazardous. It is combustible and harmful if swallowed . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of fire, use CO2, dry chemical, or foam for extinction .

Mechanism of Action

Target of Action

The primary target of 2,6-Dichloro-4-(difluoromethyl)pyridine is the respiratory system . This compound interacts with specific receptors in the respiratory system, leading to a series of biochemical reactions.

Pharmacokinetics

Its physical properties such as its boiling point (56-57 °c/10 mmhg) and density (1505 g/mL at 25 °C) suggest that it may have good bioavailability .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,6-Dichloro-4-(difluoromethyl)pyridine. For instance, its stability may be affected by temperature and light exposure. Its efficacy may also be influenced by the physiological conditions of the respiratory system, such as pH and the presence of other compounds .

properties

IUPAC Name

2,6-dichloro-4-(difluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2F2N/c7-4-1-3(6(9)10)2-5(8)11-4/h1-2,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSNKYXKLEBONAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1Cl)Cl)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90728968
Record name 2,6-Dichloro-4-(difluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90728968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1201675-01-5
Record name 2,6-Dichloro-4-(difluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90728968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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